molecular formula C14H12Br2O5 B13078104 6,6'-Oxybis(3-bromobenzoicacid)

6,6'-Oxybis(3-bromobenzoicacid)

Cat. No.: B13078104
M. Wt: 420.05 g/mol
InChI Key: KLRGRFQECGTAFG-UHFFFAOYSA-N
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Description

6,6’-Oxybis(3-bromobenzoic acid) is a chemical compound with the molecular formula C14H8Br2O5. It is a colorless to pale yellow crystalline powder that is soluble in some organic solvents such as alcohols and ethers, and slightly soluble in water . This compound is significant in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Oxybis(3-bromobenzoic acid) typically involves the bromination of 6,6’-Oxybis(benzoic acid). The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: Industrial production of 6,6’-Oxybis(3-bromobenzoic acid) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and acetic acid, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6,6’-Oxybis(3-bromobenzoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,6’-Oxybis(3-bromobenzoic acid) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-Oxybis(3-bromobenzoic acid) involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: 6,6’-Oxybis(3-bromobenzoic acid) is unique due to the presence of two bromine atoms and an ether linkage, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and useful in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H12Br2O5

Molecular Weight

420.05 g/mol

IUPAC Name

5-bromo-1-(5-bromo-1-carboxycyclohexa-2,4-dien-1-yl)oxycyclohexa-2,4-diene-1-carboxylic acid

InChI

InChI=1S/C14H12Br2O5/c15-9-3-1-5-13(7-9,11(17)18)21-14(12(19)20)6-2-4-10(16)8-14/h1-6H,7-8H2,(H,17,18)(H,19,20)

InChI Key

KLRGRFQECGTAFG-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC=CC1(C(=O)O)OC2(CC(=CC=C2)Br)C(=O)O)Br

Origin of Product

United States

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